tert-Butyl (5-aminopentyl)carbamate hydrochloride
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Overview
Description
tert-Butyl (5-aminopentyl)carbamate hydrochloride, also known as N-Boc-cadaverine, is a chemical compound with the molecular formula C10H22N2O2. It is an alkane chain with terminal amine and Boc-protected amino groups. This compound is often used as a PROTAC linker in the synthesis of PROTACs (proteolysis-targeting chimeras) and has various applications in scientific research and industrial processes .
Mechanism of Action
Target of Action
It is known that the compound can be used as a protac linker in the synthesis of protacs . PROTACs are molecules that target proteins for degradation .
Mode of Action
Boc-Dape HCl is an alkane chain with terminal amine and Boc-protected amino groups . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Biochemical Pathways
As a protac linker, it could potentially affect various biochemical pathways depending on the proteins targeted for degradation .
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.78 cm/s .
Result of Action
As a protac linker, it could potentially lead to the degradation of target proteins, thereby affecting their function .
Biochemical Analysis
Biochemical Properties
The amine group of “tert-Butyl (5-aminopentyl)carbamate hydrochloride” is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This property allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. Specific interactions with enzymes, proteins, and other biomolecules are not reported in the available literature.
Molecular Mechanism
It is known that the compound can be used in the synthesis of PROTACs , which are designed to degrade specific proteins within cells. The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression associated with this compound are not documented in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (5-aminopentyl)carbamate hydrochloride can be synthesized from 1,5-diaminopentane and di-tert-butyl dicarbonate. The reaction typically involves the following steps:
- Dissolve 1,5-diaminopentane in dichloromethane.
- Add di-tert-butyl dicarbonate to the solution at 0°C.
- Stir the resulting solution at room temperature for 12 hours.
- Add water to remove solid residue and basify the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-aminopentyl)carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) to form amide bonds.
Deprotection Reactions: The Boc group can be deprotected under mild acidic conditions to form the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds. The reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide.
Deprotection Reactions: Mild acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc protecting group.
Major Products Formed
Scientific Research Applications
tert-Butyl (5-aminopentyl)carbamate hydrochloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
tert-Butyl (5-aminopentyl)carbamate hydrochloride can be compared with other similar compounds, such as:
N-Boc-1,4-butanediamine: Similar structure but with a shorter alkane chain.
N-Boc-1,6-hexanediamine: Similar structure but with a longer alkane chain.
tert-Butyl (7-aminoheptyl)carbamate: Similar structure but with a different alkane chain length.
The uniqueness of this compound lies in its specific alkane chain length and its applications as a PROTAC linker, which makes it particularly useful in the synthesis of PROTACs and other biocompatible carrier systems .
Properties
IUPAC Name |
tert-butyl N-(5-aminopentyl)carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2.ClH/c1-10(2,3)14-9(13)12-8-6-4-5-7-11;/h4-8,11H2,1-3H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGACMARYMMZIFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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